

Commercial Suppliers and Technical Guide: Cyclobutane-1,2,3,4-tetracarboxylic dianhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
Cat. No.:	B1345555

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cyclobutane-1,2,3,4-tetracarboxylic dianhydride** (CBDA), a key building block in the synthesis of advanced polymers. This document outlines commercially available sources, summarizes key quantitative data, and provides detailed experimental protocols for its application, particularly in the formation of polyimide films.

Introduction to Cyclobutane-1,2,3,4-tetracarboxylic dianhydride

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride, with CAS number 4415-87-6, is a cycloaliphatic dianhydride. Its rigid, non-aromatic structure is instrumental in the synthesis of specialty polyimides with desirable properties such as high thermal stability, excellent optical transparency, and superior dielectric properties. These characteristics make it a valuable monomer for applications in electronics, including 5G-enabled telecommunications hardware and liquid crystal display (LCD) alignment layers.^{[1][2]} CBDA is typically a white to off-white crystalline powder.^{[3][4]}

Commercial Suppliers

A number of chemical suppliers offer **Cyclobutane-1,2,3,4-tetracarboxylic dianhydride**, primarily for research and development purposes. The following table summarizes a selection of these suppliers and the typical specifications of their products.

Supplier	Product Name	Purity	CAS No.	Molecular Formula	Molecular Weight (g/mol)	Notes
Sigma-Aldrich	Cyclobutan e-1,2,3,4-tetracarboxylic dianhydride	≥94%	4415-87-6	C ₈ H ₄ O ₆	196.11	-
Amerigo Scientific	Cyclobutan e-1,2,3,4-tetracarboxylic dianhydride	≥94%	4415-87-6	C ₈ H ₄ O ₆	196.11	-
TCI America	1,2,3,4-Cyclobutanetetracarboxylic dianhydride	≥98.0% (T)	4415-87-6	C ₈ H ₄ O ₆	196.11	-
Santa Cruz Biotechnology	Cyclobutan e-1,2,3,4-tetracarboxylic dianhydride	Not Specified	4415-87-6	C ₈ H ₄ O ₆	196.11	For proteomics research
BOC Sciences	Cyclobutan e-1,2,3,4-tetracarboxylic dianhydride	Not Specified	4415-87-6	C ₈ H ₄ O ₆	196.11	Useful research chemical

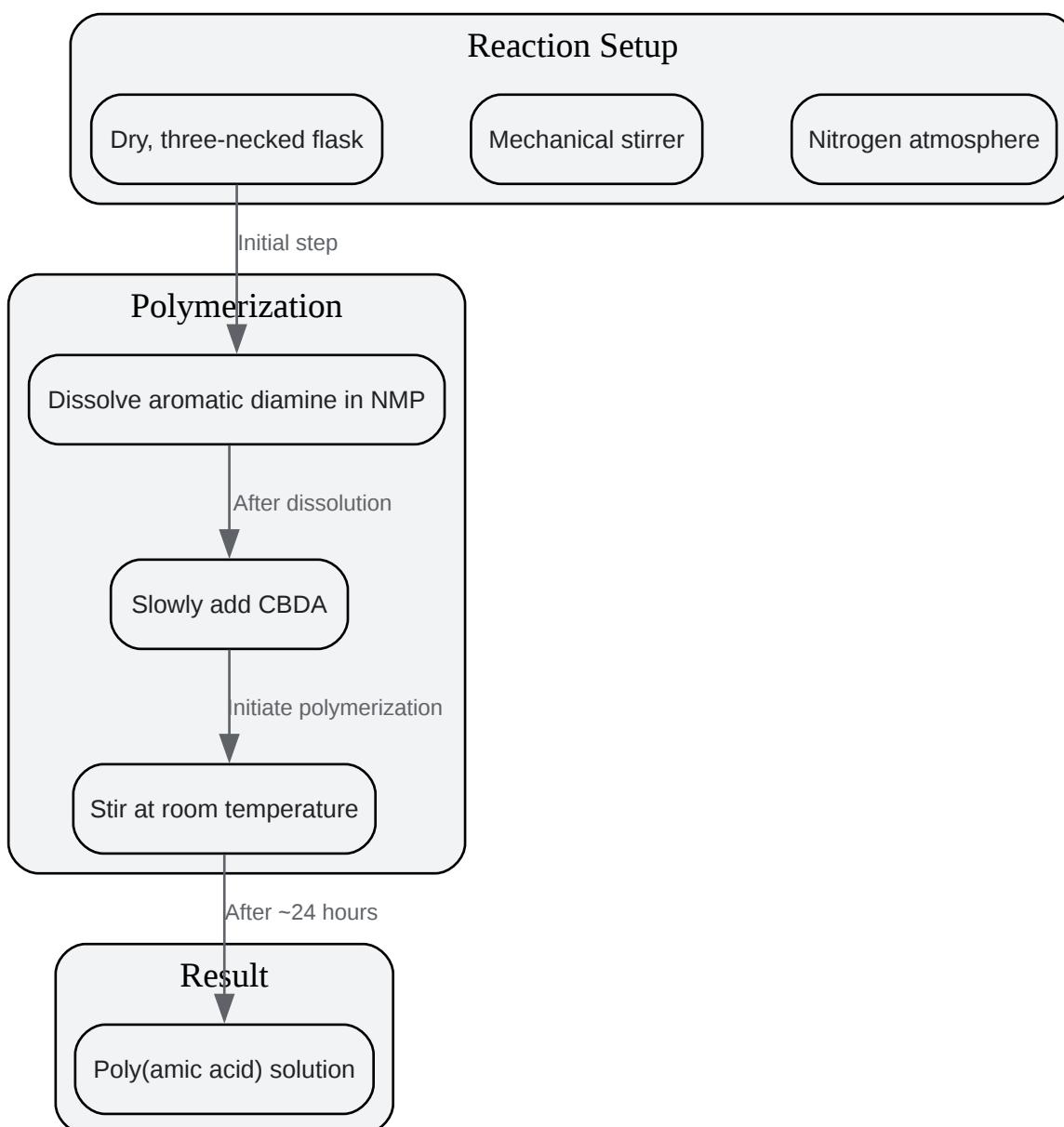
VIVAN ACL	[CBDA] //						
	Cyclobutan						
	e 1,2,3,4-						
	tetracarbox	Not					
	ylic acid	Specified					
	dianhydrid		4415-87-6	C ₈ H ₄ O ₆	196.11		Commercia
	e						l status
Hangzhou LZ Chemical Co., Ltd	Cyclobutan						
	e-1,2,3,4-						
	tetracarbox	0.98		4415-87-6	C ₈ H ₄ O ₆	196.11	-
	ylic						
	dianhydrid						
	e						
Chinachem net	Cyclobutan						
	e-1,2,3,4-						
	tetracarbox	Not					
	ylic	Specified	4415-87-6	C ₈ H ₄ O ₆	196.11		-
	dianhydrid						
	e						

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **Cyclobutane-1,2,3,4-tetracarboxylic dianhydride**.

Property	Value	Reference
Appearance	White to off-white powder/crystal	[3][4]
Melting Point	>300 °C	[5]
Boiling Point	545.3 ± 50.0 °C	[5]
Density	1.823 ± 0.06 g/cm³	[5]
Solubility	Soluble in Toluene	[3]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[3]
Sensitivity	Moisture Sensitive	[3][4]

Experimental Protocols: Polyimide Synthesis


Cyclobutane-1,2,3,4-tetracarboxylic dianhydride is a key reactant in the synthesis of polyimides, which are known for their excellent thermal and mechanical properties. The synthesis is typically a two-step process involving the formation of a poly(amic acid) (PAA) intermediate, followed by imidization to form the final polyimide.

General Poly(amic acid) Preparation

This procedure describes the synthesis of the poly(amic acid) precursor.

- Reactants and Solvent:
 - An aromatic diamine (e.g., 4,4'-oxydianiline)
 - **Cyclobutane-1,2,3,4-tetracarboxylic dianhydride** (CBDA)
 - N-methyl-2-pyrrolidone (NMP) as the solvent.[6]
- Procedure:

- In a dry, three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the aromatic diamine in NMP.
- Once the diamine is fully dissolved, slowly add solid **Cyclobutane-1,2,3,4-tetracarboxylic dianhydride** to the solution.
- Continue stirring the reaction mixture at room temperature for several hours (e.g., 24 hours) to allow for the formation of the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.

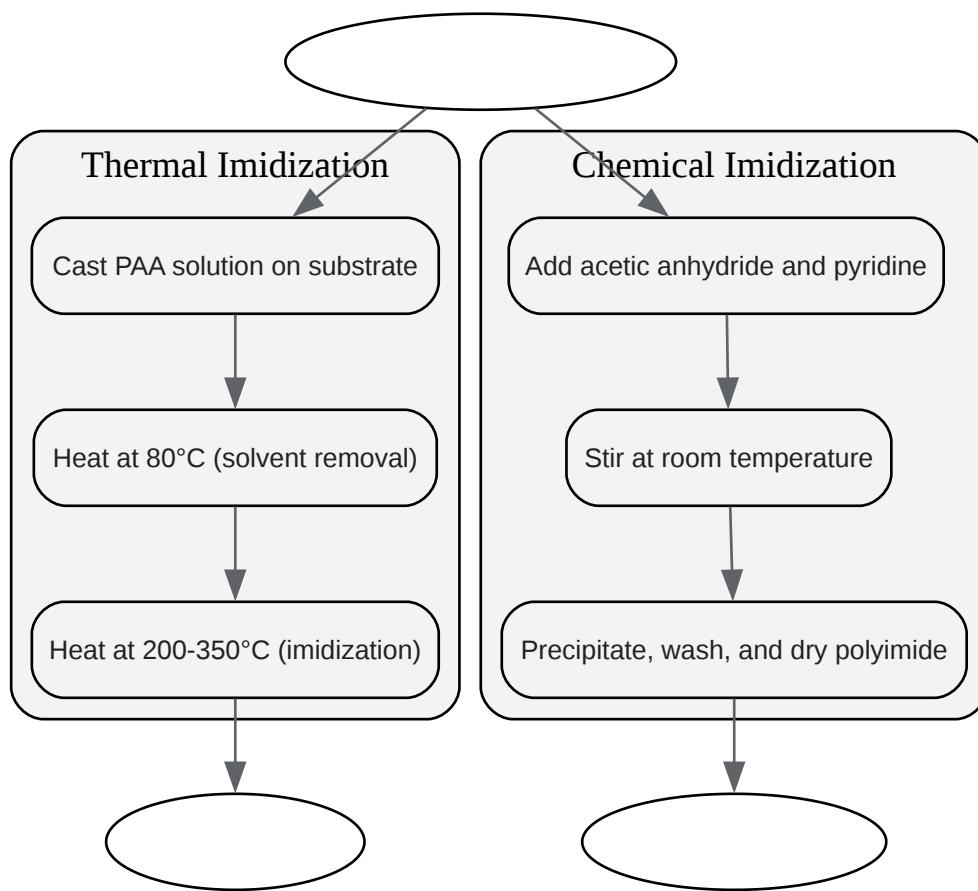
[Click to download full resolution via product page](#)*Fig. 1: Workflow for Poly(amic acid) Synthesis.*

Imidization and Film Fabrication

The poly(amic acid) solution can be converted into a polyimide film through thermal or chemical imidization.

- **Procedure:**

- Cast the poly(amic acid) solution onto a glass substrate using a doctor blade to create a thin, uniform film.
- Heat the cast film in an oven or on a hot plate through a series of temperature ramps. A typical procedure might be:
 - 80°C for 1-2 hours to slowly remove the solvent.
 - Increase the temperature to 200-350°C for 1 hour to induce cyclization (imidization) and form the polyimide.
- After cooling, the polyimide film can be peeled from the glass substrate.


- **Reactants:**

- Poly(amic acid) solution
- A dehydrating agent (e.g., acetic anhydride)
- A catalyst (e.g., pyridine or triethylamine)

- **Procedure:**

- To the poly(amic acid) solution, add the dehydrating agent and catalyst.
- Stir the mixture at room temperature or slightly elevated temperatures for several hours to complete the imidization in solution.

- The resulting polyimide can then be precipitated, washed, and dried. Alternatively, the chemically treated solution can be cast and heated at a lower temperature than required for full thermal imidization to remove the solvent and any remaining reactants.

[Click to download full resolution via product page](#)

Fig. 2: Imidization and Film Fabrication Workflows.

Applications

The unique properties of polyimides derived from **Cyclobutane-1,2,3,4-tetracarboxylic dianhydride** make them suitable for a range of advanced applications:

- Liquid Crystal Display (LCD) Alignment Layers: The rigid structure of the polyimide backbone helps in the precise alignment of liquid crystals.[2]
- Photosensitive Polyimides: This monomer is used in the preparation of photosensitive polyimide materials for high-performance organic thin-film transistors.[5]

- Optical Waveguides: The excellent transparency of these polyimides is beneficial for applications in 5G signaling and optical communication.[2]
- Colorless and Transparent Polyimide Films: The absence of aromatic charge transfer complexes, which are common in fully aromatic polyimides, results in colorless films suitable for flexible displays and other optical applications.[2]

Safety and Handling

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride is a combustible solid and is sensitive to moisture.[3][4] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store the compound in a tightly sealed container under an inert atmosphere and in a cool, dry place.[3]

Disclaimer: This document is intended for informational purposes only. Researchers should consult the safety data sheet (SDS) from their supplier and follow all appropriate laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dianhydrides.com [dianhydrides.com]
- 2. [CBDA] // Cyclobutane 1,2,3,4- tetracarboxylic acid dianhydride | VIVAN ACL [vivanacl.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. Cyclobutane-1,2,3,4-tetracarboxylic dianhydride [lzchemical.com]
- 5. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_C8H4O6| UIV Chem [riyngroup.com]
- 6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide: Cyclobutane-1,2,3,4-tetracarboxylic dianhydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345555#commercial-suppliers-of-cyclobutane-1-2-3-4-tetracarboxylic-dianhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com